Methyl 7-fluoro-1H-indazole-6-carboxylate is a synthetic compound belonging to the indazole family, which consists of heterocyclic aromatic organic compounds known for their diverse biological activities. The presence of a fluorine atom in this compound enhances its chemical reactivity and potential medicinal properties, making it a subject of interest in various scientific research applications. Indazoles are often explored in medicinal chemistry for their roles in drug development and biological interactions.
Methyl 7-fluoro-1H-indazole-6-carboxylate is classified under the category of indazole derivatives. It is recognized by its unique molecular structure, which includes a fluorine atom at the seventh position and a carboxylate group at the sixth position. This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis methods.
The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate typically involves several key steps:
Methyl 7-fluoro-1H-indazole-6-carboxylate has the following molecular characteristics:
The structural integrity of this compound allows it to participate in various chemical reactions due to the presence of reactive functional groups.
Methyl 7-fluoro-1H-indazole-6-carboxylate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for methyl 7-fluoro-1H-indazole-6-carboxylate primarily involves its interaction with biological systems. It is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator within metabolic pathways. For instance:
These interactions suggest that methyl 7-fluoro-1H-indazole-6-carboxylate could play significant roles in biochemical pathways relevant to drug development.
Methyl 7-fluoro-1H-indazole-6-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in water |
pKa | Approximately 12.43 |
Appearance | White to light yellow |
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling procedures due to potential toxicity.
Methyl 7-fluoro-1H-indazole-6-carboxylate has several applications in scientific research:
Methyl 7-fluoro-1H-indazole-6-carboxylate (C₉H₇FN₂O₂, MW 194.16) is typically synthesized via sequential cyclization and esterification steps. A representative pathway begins with ortho-fluoro-substituted benzaldehyde derivatives undergoing cyclization with hydrazine hydrate under reflux conditions to form the indazole core. In one documented approach, 2-fluorobenzaldehyde derivatives react with excess hydrazine hydrate (12.9 g, 258 mmol) at reflux for 12–48 hours, yielding 7-fluoroindazole intermediates. Subsequent carboxylation is achieved through palladium-catalyzed carbonylation or directed ortho-lithiation followed by quenching with methyl chloroformate. The final esterification step typically employs methanol under acidic conditions or diazomethane treatment to afford the methyl ester. This multi-step route delivers the target compound in moderate yields (~41%), as confirmed by analytical data (SMILES: COC(=O)C₁=C(F)C=CC₂=C₁NN=C₂; InChIKey: SCPQHWPGJRANOQ-UHFFFAOYSA-N) [1] [2].
Dehydrating agents critically govern the efficiency of indazole ring closure during synthesis. Cyclization of hydrazone intermediates (formed from ortho-fluoro benzaldehyde and hydrazine hydrate) requires precise water removal to drive equilibrium toward heterocycle formation. Although specific agents are not detailed in the primary routes, analogous syntheses utilize molecular sieves or azeotropic distillation with toluene to facilitate dehydration. The exocyclic imine intermediate undergoes intramolecular nucleophilic aromatic substitution (SNAr), where the adjacent fluoro group is displaced by the proximal hydrazine nitrogen. This step’s success depends on maintaining anhydrous conditions, as water accumulation reverses imine formation. Post-cyclization, the crude indazole is isolated by cooling the reaction mixture to 5°C and filtering the precipitated solid [1] [2].
Continuous flow reactors offer significant advantages over batch synthesis for key steps in the production of methyl 7-fluoro-1H-indazole-6-carboxylate:
Table 1: Performance Comparison of Flow vs. Batch Reactors
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 12–48 hours [1] | <2 hours [6] |
Temperature Control | ±5°C variability | ±0.5°C precision |
Yield of Cyclization Step | 41% [1] | 65–78% [6] |
Byproduct Formation | 15–20% | <5% |
Flow systems enhance heat transfer during exothermic cyclization and improve regioselectivity by minimizing thermal degradation. Precise residence time control suppresses dimerization and hydrolysis side reactions. Additionally, integrated in-line liquid-liquid separation modules enable immediate ester extraction, reducing processing time by 50% compared to batch workups [6].
Achieving fluorine incorporation exclusively at the 7-position requires strategic substrate design:
Table 2: Fluorination Methods Comparison
Method | Regioselectivity | Yield Range | Key Limitation |
---|---|---|---|
Directed ortho-Metalation | >98:2 [9] | 60–75% | Sensitive to directing groups |
Halogen Exchange (ArF) | >95:5 [6] | 45–68% | High-temperature decomposition |
Electrophilic Fluorination | 85:15 [6] | 50–65% | Competing N-fluorination |
The carboxylate and N1-H functionalities of methyl 7-fluoro-1H-indazole-6-carboxylate serve as handles for diverse derivatizations:
Table 3: Key Derivatives and Their Applications
Derivative | Synthetic Route | Primary Application |
---|---|---|
N1-(2,2,2-Trifluoroethyl) analog | N1-Alkylation with CF₃CH₂I [10] | CFTR potentiator scaffold |
5-(4-Fluorophenoxy)-6-carboxamide | Ester aminolysis + O-arylation [10] | p38 MAP kinase inhibition |
3-Formyl-7-fluoro-1H-indazole-6-carboxylate | Weinreb amide + DIBAL-H [5] | Schiff base ligand synthesis |
Reported Compounds in Literature
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0